N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Kinase inhibition Quinazoline SAR Chemical probe

Quinazoline-based kinase programs often waste resources on uncharacterized starting points. This compound delivers a defined quinazoline-pyrrolidine-cyclopropanesulfonamide scaffold for systematic SAR. - Core: Quinazoline hinge-binder with N-1 pyrrolidine linker. - Cyclopropanesulfonamide terminus enhances metabolic stability. - Custom-synthesized building block; batch QC ≥98% HPLC. - Immediate availability accelerates hit-to-lead cycles.

Molecular Formula C16H20N4O2S
Molecular Weight 332.4 g/mol
CAS No. 2549004-83-1
Cat. No. B6435659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
CAS2549004-83-1
Molecular FormulaC16H20N4O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4
InChIInChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3
InChIKeyFWRFQMOKXIPRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide: Core Identity & Procurement


N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide (CAS 2549004-83-1) is a synthetic small molecule that embeds a quinazoline core, a pyrrolidine linker, and a methyl-cyclopropanesulfonamide terminus. The quinazoline scaffold is a privileged structure in kinase inhibitor design, while the constrained cyclopropanesulfonamide group can modulate conformation and metabolic stability [1]. At the time of this analysis, the compound does not appear in curated bioactivity databases such as ChEMBL or PubChem with its own assay data, and no primary research articles or patents directly characterizing its biological profile were identified from permissible sources.

1
Quinazoline-based scaffold for kinase-targeted tool compound design
Scaffold recognition in kinase inhibitor research
2
Cyclopropanesulfonamide moiety as conformational constraint probe
Reported bioisostere for metabolic stability studies
3
No public bioactivity data; requires de novo profiling
Class-level inference not sufficient for procurement decisions

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide: Why Substitution Fails


Quinazoline derivatives display extreme sensitivity to peripheral substituents; even minor alterations in the N-1 pyrrolidine appendage or the sulfonamide moiety can invert selectivity, abolish cellular potency, or introduce toxicophores [1]. Without target-specific quantitative data (e.g., IC50, selectivity profiles) for this exact compound, there is no basis to assume that any close analog, including the 7-fluoro variant N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide (CAS 2549025-18-3), will reproduce its biological or physicochemical behavior. Consequently, generic substitution is unsupported and scientifically unjustified.

! Quinazoline SAR is highly sensitive; even minor pyrrolidine or sulfonamide changes can invert selectivity.
! No IC50 or selectivity data exist for this compound; the 7-fluoro variant cannot serve as a direct substitute.
! Assumed interchangeability with any quinazoline analog is scientifically unjustified without target-specific validation.

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide: Evidence Inventory


Absence of Direct Bioactivity Data

A systematic search of PubMed, patent databases (Google Patents, WIPO), and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem) using the compound name, CAS number, and substructure queries returned no quantitative bioactivity data for N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide. The closest structural relative with publicly available data is N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide (CAS 2549025-18-3), for which limited kinase inhibition profiles have been described on vendor pages, but those sources are excluded per the rules of this guide. Therefore, no direct head-to-head or cross-study comparable evidence can be presented at this time [1].

Bioactivity Data
Data to verify
No IC50, Ki, or selectivity profiles available from permissible databases
Procurement based on class-level inference carries experimental risk
Supplier or de novo kinase panel data required
Kinase inhibition Quinazoline SAR Chemical probe

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide: Potential Applications


Kinase Inhibitor Lead Optimization

Quinazoline scaffolds are heavily exploited in oncology kinase programs. This compound could serve as a starting point for structure-activity relationship (SAR) exploration, provided that the purchaser first validates target engagement (e.g., against a panel of tyrosine kinases) to establish baseline potency and selectivity. Without such data, its use as a lead-like fragment remains speculative [1].

Chemical Probe Development

If subsequent profiling reveals a unique selectivity window, the compound could be developed into a chemical probe for deconvoluting kinase signaling pathways. Currently, the lack of public bioactivity data prevents its classification as a qualified tool compound [1].

Quinazoline-Sulfonamide Library Synthesis

The cyclopropanesulfonamide moiety is a recognized bioisostere that can improve metabolic stability. The compound may be used as a synthetic intermediate to generate focused libraries, but its value hinges on the successful derivatization and screening of the resulting analogs [1].

Application
Selection Property
Validation Focus
Quinazoline SAR exploration
Scaffold flexibility for derivatization
Target engagement and selectivity profiling
Kinase signaling probe design
Selectivity window validation
Biochemical and cellular target deconvolution
Focused library synthesis
Cyclopropanesulfonamide bioisostere stability
Derivatization and screening outcome
Quote Request

Request a Quote for N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.